molecular formula C14H10 B057481 9-Methylene-9H-fluorene CAS No. 4425-82-5

9-Methylene-9H-fluorene

Cat. No. B057481
CAS RN: 4425-82-5
M. Wt: 178.23 g/mol
InChI Key: ZYASLTYCYTYKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methylene-9H-fluorene is a polycyclic aromatic hydrocarbon with interesting chemical and physical properties. Its structure consists of a fluorene unit, which plays a key role in its reactivity and applications.

Synthesis Analysis

  • Unconventional synthesis pathways for 9H-Fluorene in the gas phase involve radical-radical reactions, offering insights into molecular mass growth processes in high temperature settings (He et al., 2022).
  • A Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2'-dibromobiphenyls provides an efficient method for synthesizing 9H-fluorene derivatives (Xu et al., 2015).

Molecular Structure Analysis

  • The molecular structure of 1,8-dimethylfluoren-9-one, a derivative of 9H-fluorene, has been characterized as closely planar, with significant mutual inclination between benzene rings (Johnson & Jones, 1986).
  • Another compound, 3,9′-Bi(9H-fluorene), revealed a significant dihedral angle between the fluorene units, indicating a particular spatial arrangement (Liu & Yu, 2012).

Chemical Reactions and Properties

  • Fluorene derivatives, such as N-(9H-Fluoren-9-ylidene)-4-methylaniline, exhibit intermolecular π–π interactions and supramolecular architectures, influencing their chemical reactivity (Bai et al., 2009).
  • The structure of 9-(Cycloheptatrienylidene)fluorene, with its flat fluorenylidene part and non-planar cycloheptatrienylidene moiety, affects its electronic properties (Minabe et al., 2001).

Physical Properties Analysis

  • The planarity of molecules like 10,10-Bis(tri-methylsilyl-ethynyl)-9-methylene-fluorene affects their packing in layers, influencing their physical characteristics (Jones et al., 2004).

Chemical Properties Analysis

  • The electron absorption and fluorescence spectra of oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores are affected by their structural features, demonstrating the importance of the fluorene unit in determining chemical properties (Lukes et al., 2007).

Scientific Research Applications

1. Organic Synthesis and Material Science Research

  • Summary of the Application : 9-Methylene-9H-fluorene is often used in organic synthesis reactions and material science research .

2. Fluorescent Probe

  • Summary of the Application : 9-Methylene-9H-fluorene is a fluorescent probe that can be used to detect the presence of hydroxyl groups in vitro .
  • Methods of Application : It reacts with the hydroxyl group on the substrate film and emits light, which is then detected using a fluorometer .
  • Results or Outcomes : The presence of hydroxyl groups can be detected and quantified based on the light emitted by the 9-Methylene-9H-fluorene .

3. Csp3–H Functionalization of 9H-fluorene

  • Summary of the Application : A strategic approach for Csp3–H functionalization of 9H-fluorene has been described, involving an acceptorless dehydrogenation and borrowing hydrogen approach .
  • Methods of Application : The protocol was employed for a wide range of substrates, including substituted fluorenes and various alcohols including aliphatic alcohols with a distal double bond .
  • Results or Outcomes : The selective synthesis of both alkylated and alkenylated fluorenes was achieved using a single SNS ligand derived nickel complex .

4. Deprotection of the Fmoc Group

  • Summary of the Application : 9-Methylene-9H-fluorene is known as one product from deprotection of the Fmoc group .
  • Methods of Application : It can be prepared by treatment of 9-hydroxymethylfluorene with a strong base .
  • Results or Outcomes : The deprotection of the Fmoc group results in the formation of 9-Methylene-9H-fluorene .

5. Polymerization

  • Summary of the Application : Polymerization of 9-Methylene-9H-fluorene produces a π-stacked polymer .
  • Results or Outcomes : The polymerization of 9-Methylene-9H-fluorene results in the formation of a π-stacked polymer .

6. Mutagenic Studies

  • Summary of the Application : 9-Methylene-9H-fluorene has been shown to be mutagenic in Salmonella typhimurium TA98 and TA100 in the presence of 9000 X g supernatant from Aroclor-induced rats .
  • Results or Outcomes : The use of 9-Methylene-9H-fluorene in these studies can lead to the detection of mutagenic effects .

7. Intermediate of Fmoc Cleavage Reaction

  • Summary of the Application : 9-Methylene-9H-fluorene is an intermediate of Fmoc cleavage reaction .
  • Methods of Application : It can be prepared by treatment of 9-hydroxymethylfluorene with strong base .
  • Results or Outcomes : The deprotection of the Fmoc group results in the formation of 9-Methylene-9H-fluorene .

8. Analog of 1,1-Diphenylethylene

  • Summary of the Application : 9-Methylene-9H-fluorene is an analog of a 1,1-diphenylethylene .
  • Results or Outcomes : The use of 9-Methylene-9H-fluorene in these studies can lead to the detection of various effects .

Safety And Hazards

When handling 9-Methylene-9H-fluorene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

9-methylidenefluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-10-11-6-2-4-8-13(11)14-9-5-3-7-12(10)14/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYASLTYCYTYKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196082
Record name Dibenzofulvene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methylene-9H-fluorene

CAS RN

4425-82-5
Record name Dibenzofulvene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4425-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluorene, 9-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofulvene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Methylene-9H-fluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9H-FLUORENE, 9-METHYLENE-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9299E1P3CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 3.2 g (8.1 mmol) of N-[(9-fluorenyl)methoxycarbonyl]-3-(2-methylphenyl)-L-alanine and 2.17 g (6.75 mmol) of 2-(1 H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate in 22 ml of dimethylformamide was added to the resin from paragraph viii) and subsequently 1.5 ml (13.5 mmol) of N-methylmorpholine were added. The mixture was agitated for 30 minutes andthen the resin was drained and washed five times with 30 ml of dimethylformamide, twice with 30 ml of dichloromethane, twice with 30 ml of ethyl acetate and twice with 30 ml of diethyl ether. After drying therewere obtained 8.95 g of 5-[4-[[N-[N-[N-[(9-fluorenyl)methoxycarbonyl]-2-methyl-L-phenylalanyl]-3-methyl-L-valyl]-L-leucyl]-N-[3,3,3-trifluoro-1(RS)-(dimethoxymethyl)propyl]amino]methyl]-3,5-dimethoxyphenoxy]-N-(4-methyl-α-(RS)-phenylbenzyl)valeramide-polystyrene conjugate as a pale brown solid (0.31 mmol/g loading estimated by quantitation of dibenzofulvene at 301 nm).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
[Compound]
Name
viii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of methyl triphenylphosphonium bromide (31.22 g; 87.3 mmol) in 500 mL of ether was added at -30° C. 10M n-butyllithium in hexane (8.73 mL; 87.3 mmol) and the mixture was allowed to stir at room temperature for 1/2 h. To the above mixture was added 15 g (83.2 mmol) of 9-fluorenone in 50 mL of tetrahydrofuran and the mixture was refluxed for 1 h. The above mixture was cooled to 0° C., filtered, and concentrated to yield 11.3 g (76.3%) of 9-methylene-fluorene (Formula III: R3 =R4 =H; R5 =R6 together form a 9-fluorene ring).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.73 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
31.22 g
Type
catalyst
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
76.3%

Synthesis routes and methods III

Procedure details

5 g (5.25 mmol) of 4-methylbenzhydrylamine resin were swollen in dimethylformamide and excess solvent was drained from the resin. The resin was then resuspended in dimethylformamide containing 3.4 g (5.48 mmol) of 5-[2-[1(RS)-[[N-[(9-fluorenyl)methoxycarbonyl]-L-leucyl]amino]propyl]-4(RS),5,5-trimethyl-1,3,2-dioxaborolan-4-yl]-3(RS)-methylvaleric acid and 3 g (8.2 mmol) of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate. Thereto were added 3.0 ml (16.5 mmol) of diisopropylamine. The resulting mixture was agitated for 100 minutes and the resin was then drained and washed three times with dimethylformamide. The resin was then resuspended in dimethylformamide containing 5 ml (54.8 mmol) of acetic anhydride and 11.5 ml (110 mmol) of N-methylmorpholine. The mixture was agitated for 30 minutes and the resin was then drained. The resin was then resuspended in dimethylformamide containing 5 ml (54.8 mmol) of acetic anhydride and 11.5 ml (110 mmol) of N-methylmorpholine. The mixture was agitated for 30 minutes and the resin was then drained and washed three times with dimethylformamide, twice with ethyl acetate, twice with dichloromethane and twice with diethyl ether and then dried under a vacuum. After drying there was obtained 6 g of 5-[2-[1(RS)-[[N-[(9-fluorenyl)methoxycarbonyl]-L-leucyl]amino]propyl]-4-(RS),5,5-trimethyl-1,3 ,2-dioxoborolan-4-yl]-3(RS)-methyl-N-(RS)-(4-methylphenyl)-benzyl]valeramide-polystyrene conjugate as a pale brown solid (0.25 mmol/g loading estimated by quantitation of dibenzofulvene at 301 nM).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
3.4 g
Type
solvent
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Name
5-[2-[1(RS)-[[N-[(9-fluorenyl)methoxycarbonyl]-L-leucyl]amino]propyl]-4(RS),5,5-trimethyl-1,3,2-dioxaborolan-4-yl]-3(RS)-methylvaleric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3 g
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
11.5 mL
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
11.5 mL
Type
reactant
Reaction Step Twelve

Synthesis routes and methods IV

Procedure details

A 1000 mL flask was charged with 9-acetoxymethylfluorene (30.0 g, 126 mmol) and anhydrous petroleum ether (bp 35-60° C., 400 mL, Aldrich) and it was cooled to 5° C. Solid potassium tert-butoxide (16.0 g, 142 mmol, Aldrich) was added in one portion. After stirring for 6 hours, the mixture was poured into dilute HCl (200 mL, 0.1 N). Et2O was added (100 mL); the layers were separated and the product extracted into Et2O (2×100 mL). Combined organic portions were dried over anhydrous MgSO4 and the solvent was removed via rotary evaporation. The crude product dibenzofulvene was isolated as a yellow solid (21.3 g, 94% yield, >99% pure by GC). Further purification was accomplished by recrystallization from petroleum ether, to yield dibenzofulvene in the form of white needles (Tm 51.5-53° C.).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methylene-9H-fluorene
Reactant of Route 2
Reactant of Route 2
9-Methylene-9H-fluorene
Reactant of Route 3
9-Methylene-9H-fluorene
Reactant of Route 4
9-Methylene-9H-fluorene
Reactant of Route 5
9-Methylene-9H-fluorene
Reactant of Route 6
Reactant of Route 6
9-Methylene-9H-fluorene

Citations

For This Compound
125
Citations
M Paraja, C Valdés - Organic letters, 2017 - ACS Publications
… Indeed, when the reaction of N-tosylhydrazone 7a and benzyl bromide 8 was conducted under the conditions described in Table 2, the 9-methylene-9H-fluorene 3e was obtained in …
Number of citations: 33 pubs.acs.org
W Janitschke, U Möller, E Uherek… - Journal of Analytical and …, 2000 - Elsevier
An on-line analytical method has been developed to characterise brown coal samples and pieces from brown-coal based briquettes. The direct laser desorption from the sample into the …
Number of citations: 10 www.sciencedirect.com
RS Dungan, JB Reeves III - Journal of Environmental Science and …, 2005 - Taylor & Francis

Pyrolysis-gas chromatography-mass spectrometry (MS) was used to identify the major organic products produced by pyrolysis of three foundry sand resins: (i) Novolac and (ii) …

Number of citations: 56 www.tandfonline.com
Y Ishibashi, K Miyata, M Kitamura - 2010 - Wiley Online Library
… amine 1, together with SO 2 and 9-methylene-9H-fluorene or its piperidine adduct.1a,1b … 3 , caused decomposition of FmsCl into 9-methylene-9H-fluorene, decreasing the yield of 2. …
X Sun, Z Ran, Y Wu, C Zhong, W Zhu, H Hllah, J Yu - RSC advances, 2022 - pubs.rsc.org
Optimization of PAHs oxidation from contaminated soil using modified nanoscale zero-valent iron combined with potassium permanganate - RSC Advances (RSC Publishing) DOI:…
Number of citations: 3 pubs.rsc.org
M Ramesh, B Raju, R Srinivas… - Journal of mass …, 2010 - Wiley Online Library
… 7), low abundance ions at m/z 164 (loss of 9-methylene-9H-fluorene (Fme)) and m/z 120 (loss of … by the loss of 9-methylene-9H-fluorene (Fme) (178 Da) and subsequent loss of CO 2 . …
MM Guo, GQ Qin, XY Jiang, H Xu, M Ma… - Advanced Synthesis …, 2023 - Wiley Online Library
… Remarkably, cyclic olefins, such as 9-methylene-9Hfluorene, 9-methylene-9H-thioxanthene, and 5methylene-10,11-dihydro-5Hdibenzo[a,d][7]annulene, exhibited good reactivity to …
Number of citations: 2 onlinelibrary.wiley.com
ZQ Chen, T Chen, JX Liu, GF Zhang, C Li… - …, 2015 - ACS Publications
… dendrimers containing different cores such as 9-methylene-9H-fluorene (2), ethene-1,1-… fluorenene-dendronized dendrimers based on the cores of 9-methylene-9H-fluorene, ethene-1,1-…
Number of citations: 34 pubs.acs.org
L Yang, J Wu, M Zheng, Z Cao… - Environmental …, 2020 - enveurope.springeropen.com
… Example of deconvolution function for 9-methylene-9H-fluorene (CAS: 4425-82-5) detected by gas … c NIST spectrum for 9-methylene-9H-fluorene. The match factor was calculated by …
Number of citations: 14 enveurope.springeropen.com
DM Salazar, E Mijangos, S Pullen, M Gaob… - Chem …, 2017 - scholar.archive.org
… In comparison, the λmax of fluorene derivatives such as 2,7-di-bromo-9H-fluorene and 2,7-dibromo-9-methylene-9H-fluorene occurs at 311 and 312 nm. In comparison to all-carbon …
Number of citations: 42 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.